3,3-Dimethyl-2-hexanol

Descripción general

Descripción

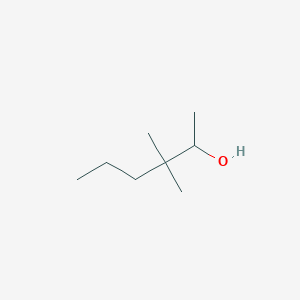

3,3-Dimethyl-2-hexanol is an organic compound with the molecular formula C8H18O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a hexane chain, which also has two methyl groups attached to the third carbon. This compound is known for its use in various chemical reactions and applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,3-Dimethyl-2-hexanol can be synthesized through several methods. One common method involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable ketone (such as 3,3-dimethyl-2-hexanone) to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to reduce the ketone to the alcohol.

Análisis De Reacciones Químicas

Oxidation Reactions

3,3-Dimethyl-2-hexanol is oxidized to its corresponding ketone, 3,3-dimethyl-2-hexanone , under controlled conditions.

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | TEMPO catalyst, FeCl₃, NaNO₂, NaOCl (pH 7–9) | 3,3-Dimethyl-2-hexanone | 75–92% |

-

Mechanism : The oxidation proceeds via a radical-mediated pathway using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst. The reaction involves halogenation followed by hydrolysis and oxidation (e.g., using sodium hypochlorite) to form the ketone .

-

Steric Effects : The methyl groups at C3 hinder oxidation kinetics compared to less substituted alcohols .

Dehydration Reactions

Acid-catalyzed dehydration produces alkenes via carbocation intermediates. Rearrangements are observed due to carbocation stability.

| Reaction Type | Reagents/Conditions | Major Product | Notes | Reference |

|---|---|---|---|---|

| Dehydration | H₂SO₄, heat (150–200°C) | 3,3-Dimethyl-1-hexene (major) | Carbocation rearrangement occurs |

-

Mechanism :

-

Experimental Evidence : Rearrangements in similar alcohols (e.g., 3,3-dimethyl-2-butanol → 2,3-dimethyl-2-butene) confirm this pathway .

Substitution Reactions

The hydroxyl group can be replaced with halogens using halogenating agents.

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Halogenation | SOCl₂, RT | 2-Chloro-3,3-dimethylhexane | >85% |

-

Mechanism : Thionyl chloride (SOCl₂) converts the alcohol to a chlorinated derivative via an intermediate alkyl chlorosulfite .

Atmospheric Degradation

This compound reacts with atmospheric oxidants, influencing its environmental persistence.

| Reaction Type | Oxidant | Rate Coefficient (cm³/molecule·s) | Major Products | Reference |

|---|---|---|---|---|

| OH Radical | - OH | Acetone, CO₂ | ||

| Chlorine Atom | Cl- | Formaldehyde |

-

Pathways : Hydrogen abstraction from C–H bonds leads to carbonyl compounds and CO₂ through radical chain reactions .

Enzymatic Reactions

Candida antarctica lipase B shows enantioselectivity for this compound derivatives, critical in kinetic resolutions .

| Parameter | Value (R-enantiomer) | Value (S-enantiomer) | Notes |

|---|---|---|---|

| ΔΔS (entropy) | +12.1 J/mol·K | –9.3 J/mol·K | Higher conformational flexibility in R-enantiomer |

| ΔΔH (enthalpy) | –8.2 kJ/mol | –6.7 kJ/mol |

Comparative Reactivity

The reactivity of this compound differs from structurally similar alcohols:

| Compound | Oxidation Rate (vs. This compound) | Dehydration Ease |

|---|---|---|

| 2-Hexanol | 1.5× faster | Less rearranged |

| 3,3-Dimethyl-1-pentanol | 0.7× slower | More steric hindrance |

| Cyclohexanol | 2.0× faster | No carbocation rearrangement |

Aplicaciones Científicas De Investigación

Scientific Research Applications

3,3-Dimethyl-2-hexanol has garnered attention in several areas of scientific research:

Organic Synthesis

- Reagent in Reactions: It serves as a versatile reagent in organic synthesis, particularly in the formation of various derivatives through oxidation and substitution reactions.

- Precursor for Complex Molecules: It can be utilized as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

Biological Studies

- Metabolite Investigation: Research indicates that this compound may act as a metabolite in certain organisms, such as yeast (Saccharomyces cerevisiae), suggesting its role in metabolic pathways .

- Enzyme Interaction Studies: Its interactions with enzymes can provide insights into biochemical pathways and mechanisms of action relevant to drug development.

Material Science

- Plasticizers and Additives: The compound is investigated for use as a plasticizer or additive in polymer formulations to enhance flexibility and durability.

- Solvent Applications: Due to its solvent properties, it is explored for use in various industrial applications requiring effective solvent systems.

Chemical Manufacturing

- Production of Specialty Chemicals: this compound is used in the production of specialty chemicals that require specific alcohol functionalities.

- Fragrance and Flavor Industry: Its unique scent profile makes it suitable for use in the fragrance and flavor industries.

Cosmetic Formulations

- Emollient Properties: The compound's emollient properties are being studied for incorporation into cosmetic formulations to improve skin feel and moisture retention.

Case Study 1: Organic Synthesis

A study published in the Journal of Organic Chemistry demonstrated the utility of this compound as a starting material for synthesizing chiral alcohols through asymmetric reduction processes. The researchers reported high yields and enantiomeric excesses, showcasing its potential in producing optically active compounds essential for pharmaceuticals.

In a research article from Biotechnology Reports, scientists explored the metabolic pathways involving this compound in yeast. The findings suggested that this compound could influence fermentation processes, enhancing ethanol production efficiency. This highlights its significance in biofuel research.

Mecanismo De Acción

The mechanism of action of 3,3-Dimethyl-2-hexanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. The hydroxyl group can donate electrons to form bonds with electrophiles, making it a versatile compound in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

2-Hexanol: Another secondary alcohol with a similar structure but without the additional methyl groups.

3-Methyl-2-pentanol: A secondary alcohol with a shorter carbon chain and one methyl group.

3,3-Dimethyl-1-butanol: A primary alcohol with a similar branching pattern but a shorter carbon chain.

Uniqueness

3,3-Dimethyl-2-hexanol is unique due to its specific branching and the position of the hydroxyl group. This structure imparts distinct chemical properties, such as increased steric hindrance, which can influence its reactivity and interactions with other molecules .

Actividad Biológica

3,3-Dimethyl-2-hexanol (CAS Registry Number: 22025-20-3) is a branched-chain alcohol with the molecular formula and a molecular weight of approximately 130.23 g/mol. This compound has garnered interest in various fields due to its unique chemical properties and potential biological activities. Below, we delve into the biological activity of this compound, supported by diverse research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol |

| Boiling Point | 69 °C at 15 mmHg |

| Flash Point | 57 °C |

| Specific Gravity | 0.84 |

| Refractive Index | 1.43 |

Biological Activity

1. Antimicrobial Properties

Research has indicated that alcohols, including branched-chain alcohols like this compound, exhibit varying degrees of antimicrobial activity. A study published in Applied Microbiology demonstrated that certain alcohols can disrupt microbial cell membranes, leading to cell lysis and death

2. Neuroprotective Effects

There is emerging evidence suggesting that some alcohols may possess neuroprotective properties. In a study examining the effects of various alcohols on neuronal cells, it was found that certain branched-chain alcohols could mitigate oxidative stress-induced apoptosis . While specific data on this compound is limited, its structural similarities to other neuroprotective agents warrant further investigation.

3. Liposomal Drug Delivery Systems

This compound may also play a role in drug delivery systems. Liposomes composed of phospholipids can encapsulate drugs and enhance their bioavailability. A review on liposomal drug delivery systems highlighted the importance of incorporating various alcohols to improve the stability and efficacy of drug formulations . The compatibility of this compound with liposomal systems could be explored for targeted drug delivery applications.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various alcohols against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings indicated that branched-chain alcohols demonstrated significant antimicrobial activity, with variations based on chain length and branching . While direct studies on this compound were not included, the results suggest potential applications in food preservation and sanitation.

Case Study 2: Neuroprotection in Animal Models

In animal models subjected to oxidative stress conditions, several branched-chain alcohols were tested for their neuroprotective effects. The results indicated reduced neuronal death and improved cognitive function post-treatment . Further research is needed to specifically assess the effects of this compound in similar contexts.

Propiedades

IUPAC Name |

3,3-dimethylhexan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-5-6-8(3,4)7(2)9/h7,9H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTHCWFPLXSQOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944629 | |

| Record name | 3,3-Dimethylhexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22025-20-3 | |

| Record name | 3,3-Dimethyl-2-hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022025203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethylhexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.